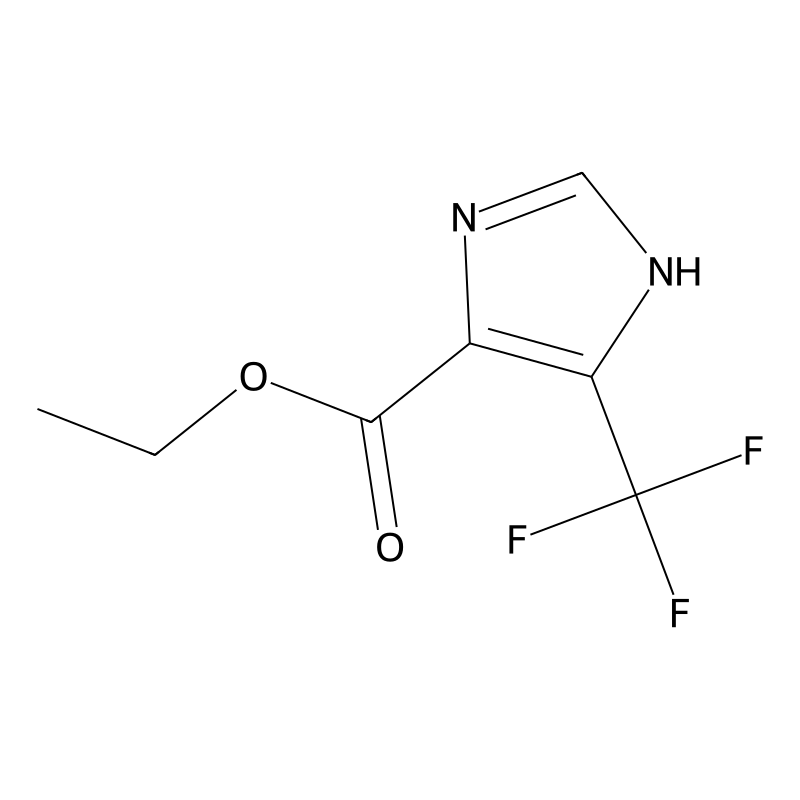Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst in Heterocyclic Synthesis:
ETMIC acts as a valuable catalyst for the synthesis of various heterocyclic compounds, which are organic molecules containing nitrogen atoms in their ring structures. These heterocycles play crucial roles in numerous fields, including pharmaceuticals, agrochemicals, and materials science.
- Pyridines, Quinolines, and Furans: Studies have demonstrated the effectiveness of ETMIC in catalyzing the synthesis of diverse pyridines, quinolines, and furans. These heterocycles are prevalent in numerous bioactive molecules and functional materials.
Organic Synthesis:
Beyond heterocycles, ETMIC finds application in the synthesis of various organic compounds, including:
- Amines: ETMIC serves as a precursor for the synthesis of diverse amines, which are essential functional groups in numerous pharmaceuticals and other organic molecules.
- Aldehydes and Ketones: ETMIC also participates in the synthesis of aldehydes and ketones, crucial building blocks in organic molecules with diverse applications.
Pharmaceutical Development:
Due to its role in synthesizing various bioactive molecules, ETMIC plays a part in the development of pharmaceuticals:
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C₇H₇F₃N₂O₂ and a molecular weight of 208.14 g/mol. It is characterized by the presence of a trifluoromethyl group at the 4-position of the imidazole ring, which significantly influences its chemical properties and biological activities. The compound appears as a white to off-white solid, with a melting point ranging from 180°C to 181°C .
This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability.
No safety information is currently available for ETFI. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially hazardous materials. The trifluoromethyl group may enhance its lipophilicity, requiring extra care when handling [].
- Nucleophilic Substitution Reactions: The trifluoromethyl group can act as a leaving group under specific conditions, allowing for substitutions at the carbon atom adjacent to the imidazole ring.
- Condensation Reactions: The carboxylate group can undergo condensation with amines or alcohols to form amides or esters, respectively.
- Decarboxylation: Under certain conditions, the carboxylate group may be removed, leading to the formation of an imidazole derivative.
The biological activity of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate has been investigated in various studies, revealing potential pharmacological properties. Some key findings include:
- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacteria and fungi, suggesting that this compound may possess similar properties.
- Enzyme Inhibition: Research indicates that imidazole derivatives can inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
- Anticancer Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.
Several synthesis methods have been reported for ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate:
- From 4-(Trifluoromethyl)-1H-imidazole-5-carboxylic Acid:
- Reacting the acid with ethyl alcohol in the presence of acid catalysts leads to esterification.
- Via Trifluoromethylation:
- Starting from an appropriate imidazole precursor, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or other fluorinated compounds under basic conditions.
- Cyclization Reactions:
- Certain precursors containing both carboxylic acid and alcohol functionalities can undergo cyclization to form the imidazole ring directly.
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate has several noteworthy applications:
- Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases, particularly those involving microbial infections or cancer.
- Agrochemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its potential biological activity.
- Research Reagent: It is utilized in laboratory settings for synthesizing other complex molecules or studying biological pathways.
Interaction studies involving ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate focus on its binding affinity to various biological targets. These studies often employ:
- Molecular Docking Techniques: To predict how the compound interacts with specific enzymes or receptors.
- In Vitro Assays: To assess its biological activity against bacterial strains or cancer cell lines.
These interactions are critical for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent.
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate has several similar compounds that share structural features but differ in their functional groups or substituents. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Trifluoromethyl)-1H-imidazole | Lacks carboxylate functionality | Potentially less soluble than ethyl derivative |
| Ethyl 5-(trifluoromethyl)-1H-imidazole | Trifluoromethyl at position 5 | Different biological activity profile |
| Ethyl 2-amino-4-(trifluoromethyl)-1H-imidazole | Contains an amino group at position 2 | Enhanced interaction with biological targets |
These comparisons highlight the uniqueness of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate in terms of its specific functional groups and potential applications in medicinal chemistry. Each compound's distinct characteristics contribute to varying biological activities and synthetic pathways.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








